tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a trifluoroethyl group, and a piperazine ring. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Protection with tert-Butyl Group: The tert-butyl group is added to protect the nitrogen atom in the piperazine ring. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the trifluoroethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be incorporated into peptides and proteins to investigate their stability and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates. It is also used in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound finds applications in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
- tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride is unique due to the specific positioning of the trifluoroethyl group on the piperazine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14;/h8,15H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLLOZHTZLEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375267-81-3 |
Source
|
Record name | tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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